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Compound of Interest

Compound Name: Alectinib-d6

Cat. No.: B15142617

Introduction

Alectinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that targets both
anaplastic lymphoma kinase (ALK) and the rearranged during transfection (RET) oncogene
products.[1] It is a cornerstone in the treatment of ALK-positive non-small-cell lung cancer
(NSCLC).[2][3] Alectinib-d6, the deuterium-labeled analogue of Alectinib, serves as a critical
tool in pre-clinical research. The inclusion of deuterium, a stable heavy isotope of hydrogen,
makes it an ideal internal standard for quantitative mass spectrometry-based assays, such as
pharmacokinetic (PK) and drug metabolism studies.[4] While deuteration can sometimes alter a
drug's metabolic profile, Alectinib-d6 is primarily employed as a tracer to precisely quantify the
parent compound in complex biological matrices.[4]

This guide provides an in-depth overview of Alectinib's mechanism of action, quantitative data,
and detailed protocols for preliminary in vitro assays, designed for researchers and drug
development professionals.

Core Properties and Mechanism of Action

Alectinib functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK and
RET to block their phosphorylation and subsequent activation.[5][6] This inhibition disrupts
downstream signaling cascades crucial for cancer cell proliferation and survival, including the
PI3K/AKT/mTOR and STAT3 pathways, ultimately leading to tumor cell apoptosis.[2][5] Its
major active metabolite, M4, exhibits similar in vitro and in vivo activity against ALK.[2]
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Physicochemical Properties of Alectinib-d6

The fundamental properties of Alectinib-d6 are summarized below, providing essential
information for experimental design.

Property Value Reference
Molecular Formula C30H28D6sN40O2 [4]
Molecular Weight 488.66 g/mol [4]
CAS Number 1616374-19-6 [4]
LogP 5.2 [4]
pKa 7.05 [5]

In Vitro Potency of Alectinib

Alectinib demonstrates high potency against wild-type ALK and several resistance-conferring
mutants. Its activity against RET is also notable, though less potent than against ALK.

Target ICs0 (NM) Reference
ALK (Anaplastic Lymphoma

_ (Anap ymp 19 [1]
Kinase)
RET (Rearranged durin

( ] I g 4.8 [1]

Transfection)
ALK F1174L Mutant 1.0 [4]
ALK R1275Q Mutant 35 [4]

Signaling Pathway Inhibition

Alectinib's primary therapeutic effect stems from its ability to shut down key oncogenic
signaling pathways. The diagram below illustrates this mechanism.
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Caption: Alectinib inhibits ALK and RET, blocking PI3BK/AKT/mTOR and STAT3 pathways.
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Mechanisms of Resistance

Despite Alectinib's efficacy, acquired resistance can emerge through two primary mechanisms:
on-target alterations involving secondary mutations in the ALK kinase domain, or off-target
mechanisms that activate bypass signaling pathways.[7][8]

Common Resistance Mutations

The G1202R solvent front mutation is the most frequently observed on-target resistance
mechanism.[8][9]

ALK Mutation Type Reference
G1202R Solvent Front Mutation [819]
11171N/T/S Kinase Domain Mutation [819]
V1180L Kinase Domain Mutation [718]
L1196M Gatekeeper Mutation [10]

Bypass Signhaling Pathways

Activation of alternative receptor tyrosine kinases can confer resistance by providing alternative
routes for cell survival signaling.

o MET Amplification: Increased MET signaling can bypass ALK inhibition.[8][10]

o EGFR/HER Family Activation: Upregulation of EGFR or HERS3 can sustain downstream
signaling.[8][11]

e IGF1R Activation: Increased activity of the insulin-like growth factor-1 receptor has been

shown to confer resistance in vitro.[11]
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Caption: Overview of on-target and off-target mechanisms of resistance to Alectinib.

Experimental Protocols for In Vitro Assays

The following section details standardized protocols for preliminary in vitro evaluation of
Alectinib-d6. These assays are fundamental for characterizing its biological activity.

Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability,
proliferation, and cytotoxicity.

Methodology

o Cell Seeding: Plate ALK-positive cancer cells (e.g., H3122) in a 96-well plate at a density of
5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO-.

o Compound Treatment: Prepare serial dilutions of Alectinib (or Alectinib-d6 for comparative
stability studies) in culture medium. Replace the existing medium with the drug-containing
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medium. Include a vehicle control (e.g., 0.1% DMSO).

 Incubation: Incubate the plate for 72 hours.

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours.

e Formazan Solubilization: Remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

» Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot
a dose-response curve to determine the 1Cso value.
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Caption: Workflow for a standard MTT cell viability assay.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of Alectinib to inhibit the enzymatic activity of its target
kinases (e.g., ALK, RET).

Methodology

» Reagent Preparation: Prepare a reaction buffer containing ATP and a specific substrate
peptide for the kinase of interest (e.g., ALK).

» Compound Preparation: Create serial dilutions of Alectinib in the appropriate buffer.

» Kinase Reaction: In a 96-well plate, combine the recombinant kinase enzyme, the Alectinib
dilution, and the substrate/ATP mixture. Include positive (no inhibitor) and negative (no
enzyme) controls.
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Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the
phosphorylation reaction to occur.

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is
often done using a luminescence-based system (e.g., ADP-Glo™) that measures ATP
consumption.

Signal Reading: Read the signal (e.g., luminescence) on a plate reader.

Data Analysis: Normalize the data to controls and plot the percentage of inhibition against
the inhibitor concentration to determine the ICso.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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